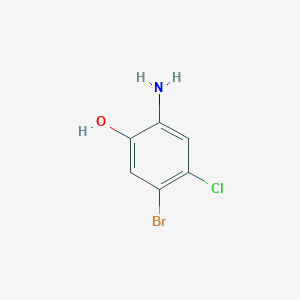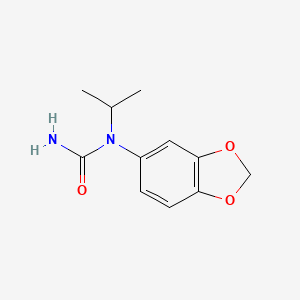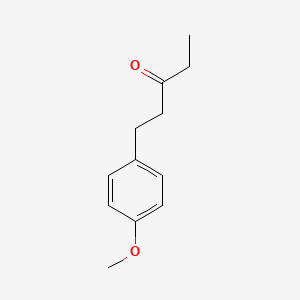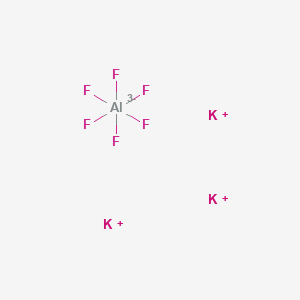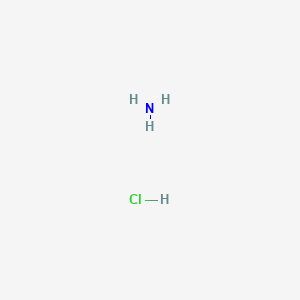
AMMONIUM CHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
AMMONIUM CHLORIDE is a crystalline form of this compound, a white crystalline salt that is highly soluble in water. It is an ammonium salt of hydrogen chloride and consists of ammonium cations and chloride anions. This compound is known for its various applications in scientific research, industry, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
AMMONIUM CHLORIDE can be synthesized through the direct reaction between ammonia gas and hydrochloric acid in an aqueous solution. The reaction is as follows:
NH3+HCl→NH4Cl
The resulting this compound is then separated and dried for use .
Industrial Production Methods
One of the primary industrial methods for producing this compound is the Modified Solvay Process, also known as the Ammonia-Soda Ash Process. This process involves the reaction of ammonia with carbon dioxide and water to produce ammonium bicarbonate, which then reacts with sodium chloride to form this compound and sodium bicarbonate. The reaction is as follows:
NH3+CO2+H2O+NaCl→NH4Cl+NaHCO3
化学反応の分析
Types of Reactions
AMMONIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can be oxidized to form nitrogen gas and water.
It reacts with strong bases like sodium hydroxide to release ammonia gas:Substitution: NH4Cl+NaOH→NH3+NaCl+H2O
Upon heating, this compound decomposes into ammonia and hydrogen chloride:Decomposition: NH4Cl→NH3+HCl
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydroxide, hydrochloric acid, and various oxidizing agents. The reactions typically occur under standard laboratory conditions, with some requiring elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound include ammonia gas, sodium chloride, and water. In oxidation reactions, nitrogen gas and water are produced.
科学的研究の応用
AMMONIUM CHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a buffer solution to control pH levels in various chemical reactions and experiments.
Industry: this compound is used in the production of fertilizers, as it provides a sufficient source of nitrogen for the soil.
作用機序
The mechanism of action of ammonium chloride involves increasing the acidity by increasing the concentration of hydrogen ions. In the body, this compound is converted into urea by the liver, releasing hydrogen and chloride ions into the extracellular fluid. This process helps maintain acid-base balance, especially in cases of metabolic acidosis . As an expectorant, this compound’s irritative action on the bronchial mucosa leads to the production of respiratory tract fluid, facilitating effective coughing .
類似化合物との比較
AMMONIUM CHLORIDE can be compared with other ammonium salts such as ammonium fluoride, ammonium bromide, and ammonium iodide. While all these compounds share the ammonium cation, their anions differ, leading to variations in their chemical properties and applications. For example:
Ammonium fluoride: Used in glass etching and as a preservative.
Ammonium bromide: Used in photography and as a flame retardant.
Ammonium iodide: Used in medicine as an expectorant and in photography.
This compound is unique due to its high solubility in water and its extensive use in various industrial and scientific applications.
特性
分子式 |
ClH4N |
|---|---|
分子量 |
53.49 g/mol |
IUPAC名 |
azane;hydrochloride |
InChI |
InChI=1S/ClH.H3N/h1H;1H3 |
InChIキー |
NLXLAEXVIDQMFP-UHFFFAOYSA-N |
SMILES |
N.Cl |
正規SMILES |
N.Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


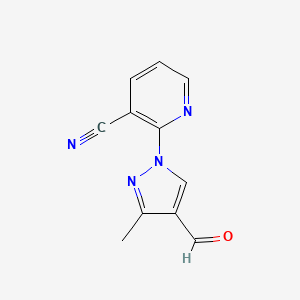
![8-Hydroxy-8-(5-thiazolyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8812171.png)
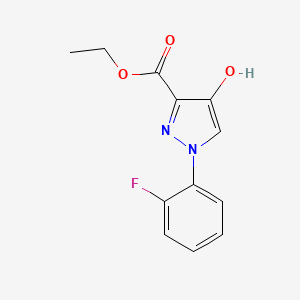
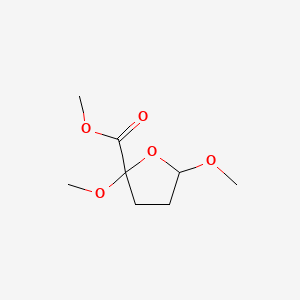
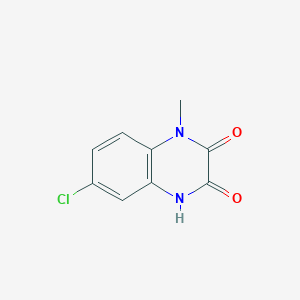
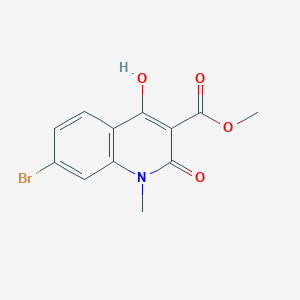
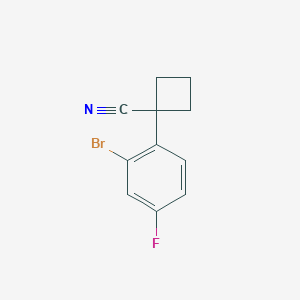
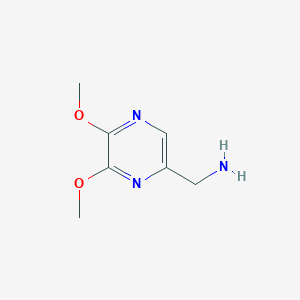
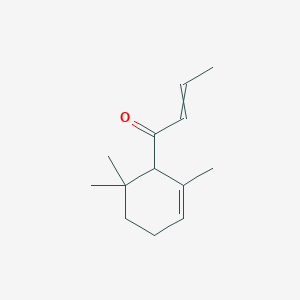
![6-Chloro-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B8812214.png)
